![molecular formula C9H7ClN2S3 B2615853 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol CAS No. 4858-38-2](/img/structure/B2615853.png)
5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies revealed that hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) calculations. These studies indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Properties
5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol and its derivatives have been explored for their antiviral and antimicrobial properties. Studies have found that certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, the synthesis of 1,3,4-thiadiazole derivatives has shown potential for antibacterial and antifungal activities, as indicated in research that evaluated these properties against various bacterial and fungal strains (Kaplancıklı et al., 2004).
Anticancer Applications
The compound and its derivatives have been examined for their anticancer properties. For instance, a study involving the synthesis of pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole showed potential in anticancer activity, particularly in in vitro screening against various cancer cell lines (Yushyn et al., 2022).
CNS Activity
Several studies have synthesized derivatives of 1,3,4-thiadiazole and evaluated their central nervous system activity. Compounds have been found to possess antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). Other derivatives have also shown significant antidepressant, anxiolytic, and anticonvulsant activities in comparison to standard drugs (Sharma et al., 2011).
Photophysical Properties
The photophysical properties of thiadiazoles with sulfur-containing functional groups have been studied, highlighting their potential applications in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences (Murai et al., 2018).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been synthesized and assessed for their ability to inhibit corrosion, particularly in mild steel in acidic environments. Studies have used various analytical and computational methods to evaluate their effectiveness as corrosion inhibitors (Ammal et al., 2018).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied in the context of their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Safety and Hazards
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQAFMUNJKGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)
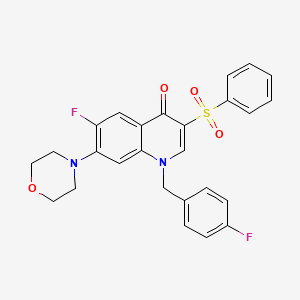
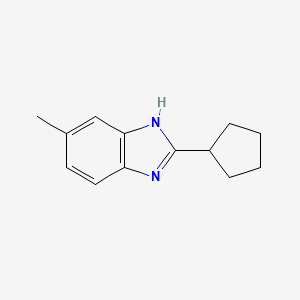
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
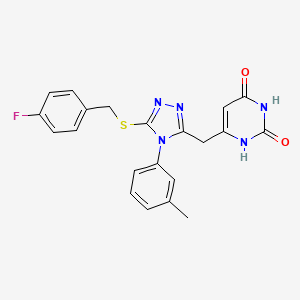
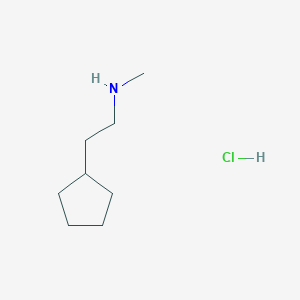
![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)
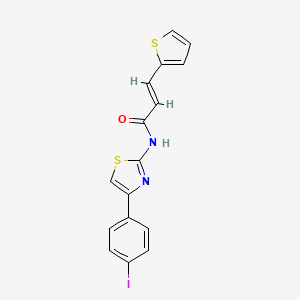

![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)
![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)